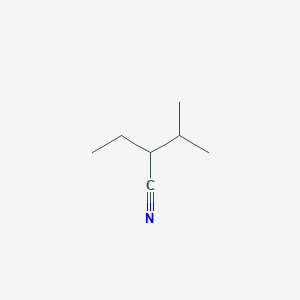
2-Ethyl-3-methylbutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-3-methylbutanenitrile is an organic compound with the molecular formula C₇H₁₃N. It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a branched alkyl chain. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Ethyl-3-methylbutanenitrile can be synthesized through several methods. One common approach involves the reaction of 2-ethyl-3-methylbutanoic acid with a dehydrating agent such as thionyl chloride (SOCl₂) to form the corresponding acid chloride, which is then treated with sodium cyanide (NaCN) to yield the nitrile.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic dehydration of the corresponding amide or the direct reaction of the corresponding alkyl halide with sodium cyanide under controlled conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethyl-3-methylbutanenitrile undergoes various chemical reactions, including:
Reduction: The nitrile group can be reduced to a primary amine using reagents such as lithium aluminum hydride (LiAlH₄).
Hydrolysis: The nitrile can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: LiAlH₄ in anhydrous ether.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Substitution: Sodium cyanide (NaCN) in polar aprotic solvents.
Major Products Formed:
Reduction: 2-Ethyl-3-methylbutylamine.
Hydrolysis: 2-Ethyl-3-methylbutanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-3-methylbutanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-ethyl-3-methylbutanenitrile depends on the specific reactions it undergoes. For example, in reduction reactions, the nitrile group is attacked by a hydride ion from LiAlH₄, leading to the formation of an imine intermediate, which is further reduced to a primary amine. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
2-Methylbutanenitrile: Similar structure but lacks the ethyl group.
3-Methylbutanenitrile: Similar structure but lacks the ethyl group at the second position.
Butanenitrile: A simpler nitrile without branching.
Uniqueness: 2-Ethyl-3-methylbutanenitrile is unique due to its branched structure, which can influence its reactivity and physical properties. The presence of both ethyl and methyl groups provides steric hindrance and electronic effects that can affect its behavior in chemical reactions compared to its simpler counterparts.
Eigenschaften
Molekularformel |
C7H13N |
|---|---|
Molekulargewicht |
111.18 g/mol |
IUPAC-Name |
2-ethyl-3-methylbutanenitrile |
InChI |
InChI=1S/C7H13N/c1-4-7(5-8)6(2)3/h6-7H,4H2,1-3H3 |
InChI-Schlüssel |
QWQABVCWMQBZMY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C#N)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



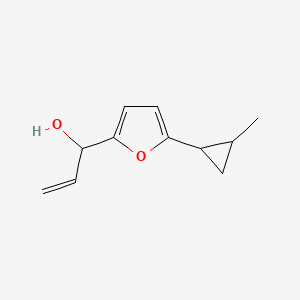
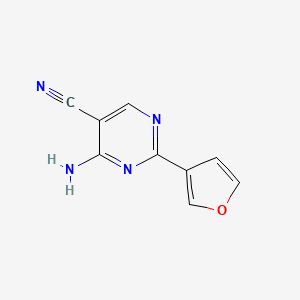
![rel-(2R)-1-[(2-fluorophenyl)methoxy]-3-(3-{[2-(trifluoromethyl)phenyl]methyl}azetidin-1-yl)propan-2-ol](/img/structure/B13561014.png)
![2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethanol](/img/structure/B13561016.png)

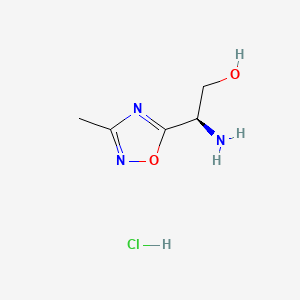
![1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane hydrochloride](/img/structure/B13561029.png)


![N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide](/img/structure/B13561039.png)
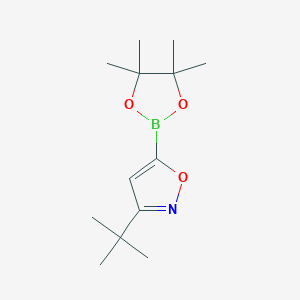
![Tert-butyl 6-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13561056.png)

